molecular formula C8H14ClNO3 B2796019 2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide CAS No. 2411293-79-1

2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide

Cat. No.: B2796019
CAS No.: 2411293-79-1
M. Wt: 207.65
InChI Key: OSIFIPXNGUVCDF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide is a chemical compound with a unique structure that includes a chloroacetamide group and a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1,4-dioxan-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted amides, carboxylic acids, and amines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide is unique due to its specific combination of a chloroacetamide group and a 1,4-dioxane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c9-5-8(11)10-2-1-7-6-12-3-4-13-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIFIPXNGUVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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